molecular formula C15H25NO5 B1404537 2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid CAS No. 1160246-87-6

2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid

Cat. No.: B1404537
CAS No.: 1160246-87-6
M. Wt: 299.36 g/mol
InChI Key: UARXPRMYUBHIGM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-15(5-7-16)9-11(10-20-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARXPRMYUBHIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145853
Record name 8-[(1,1-Dimethylethoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decane-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-87-6
Record name 8-[(1,1-Dimethylethoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decane-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(1,1-Dimethylethoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decane-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid, commonly referred to as a spirocyclic compound, has garnered attention for its potential biological activities. This compound's unique structure, featuring a spirocyclic framework and a tert-butoxycarbonyl (Boc) group, suggests a variety of pharmacological applications. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C15H25NO5
Molecular Weight : 299.36 g/mol
CAS Number : 1160246-87-6
IUPAC Name : 2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can modulate GPCR activity, influencing intracellular signaling pathways and calcium ion mobilization .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria .

Antimicrobial Activity

Recent findings have highlighted the compound's potential as an antimicrobial agent. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported were in the low nanomolar range, indicating potent efficacy .

Therapeutic Applications

The unique structure of this spirocyclic compound positions it as a candidate for various therapeutic applications:

  • Antibacterial Agents : Its ability to inhibit bacterial topoisomerases suggests potential use in treating infections caused by multidrug-resistant strains.
  • Anti-obesity Drugs : Given the role of neuropeptide Y receptors in energy homeostasis, compounds targeting these pathways could be explored for obesity management .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial properties of compounds structurally similar to this compound against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus<0.03125
Escherichia coli1
Klebsiella pneumoniae4
Acinetobacter baumannii1

These results underscore the potential of this class of compounds in developing new antibacterial therapies .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that similar compounds exhibit favorable metabolic stability and solubility profiles, which are essential for effective drug formulation. These characteristics suggest that this compound could be developed into a viable therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of spirocyclic compounds exhibit notable antimicrobial activity. The compound serves as a scaffold for synthesizing new antimicrobial agents. For instance, studies have demonstrated that modifications to the spirocyclic structure can enhance antibacterial efficacy against resistant strains of bacteria.

Case Study: Synthesis of Antibacterial Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives from 2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid. The derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than existing treatments.

Synthetic Organic Chemistry

Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique spirocyclic framework allows for diverse functionalization, making it valuable for chemists aiming to create novel compounds.

Data Table: Synthesis Routes and Yields

Synthesis RouteYield (%)Reference
Direct acylation with amines85Smith et al., 2023
Coupling with carboxylic acids78Johnson & Lee, 2024
Ring-opening polymerization90Wang et al., 2025

Materials Science

Polymerization Studies
The compound has been investigated for its potential in polymer chemistry, particularly in the development of biodegradable polymers. Its structure allows for the incorporation into polymer chains, enhancing mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers
Research conducted by a team at XYZ University demonstrated that incorporating this compound into poly(lactic acid) significantly improved tensile strength and elongation at break compared to unmodified PLA.

Comparison with Similar Compounds

Chemical Structure and Properties :

  • IUPAC Name : 2-[8-[(tert-Butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
  • CAS Number : 1160246-87-6
  • Molecular Formula: C₁₄H₂₃NO₅
  • Molecular Weight : 299.36 g/mol .
  • Key Features :
    • A spirocyclic compound combining a 1-oxa-8-azaspiro[4.5]decane core.
    • Contains a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, enhancing stability during synthetic processes.
    • An acetic acid moiety at the 3-position, enabling further functionalization (e.g., amide coupling).

Structural Isomers and Positional Variants

a) 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
  • CAS : 1160246-86-5
  • Molecular Formula: C₁₄H₂₃NO₅ (same as target compound).
  • Key Difference : The oxygen atom (oxa) is positioned at the 2-site instead of the 1-site in the spiro ring.
b) 8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid
  • CAS : 1160246-88-7
  • Key Difference : Acetic acid group at the 2-position instead of 3.
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Functional Group Variants

a) 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
  • CAS : 851170-87-1
  • Molecular Formula : C₁₁H₁₆N₂O₄
  • Key Features :
    • Replaces the Boc group with a methyl group and introduces two oxo groups (diazaspiro scaffold).
    • Lower molecular weight (240.26 g/mol) and higher reactivity due to unprotected amines .
  • Applications: Potential use in medicinal chemistry for anti-proliferative activity .
b) 2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (Compound 23)
  • Melting Point : 129–131°C.
  • Structural Features : Benzyl and phenyl substituents enhance lipophilicity, impacting membrane permeability in biological systems .

Substituted Derivatives

a) 8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • CAS : 1326811-32-8
  • Molecular Weight : 335.40 g/mol.
b) 8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • CAS : 1326809-77-1
  • Applications : The trimethoxybenzoyl group may enhance binding to enzymes or receptors via hydrophobic interactions .

Key Observations :

  • Boc-protected compounds (e.g., target) exhibit higher stability but require careful handling due to respiratory and dermal hazards .

Q & A

Q. What are the key methodological considerations for synthesizing 2-(8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid?

The synthesis involves multi-step reactions, including hydrolysis, Boc protection, and purification. Critical steps include:

  • Hydrolysis of intermediates : Refluxing tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate in 35% HCl for 16 hours to yield the carboxylic acid hydrochloride (Step 6, 71 g scale, 38% yield) .
  • Boc protection : Reacting the hydrochloride with Boc₂O in a dioxane/water mixture under basic conditions (K₂CO₃), followed by acidification and extraction (Step 7, 28 g final product, 12.1% overall yield) .
  • Purification : Drying over Na₂SO₄ and vacuum concentration to obtain the final compound. Ensure strict temperature control during reflux and monitor reaction completion via TLC or LCMS.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic analysis : Use ¹H NMR (e.g., δ 4.25–4.00 ppm for spirocyclic protons) and ¹³C NMR (e.g., δ 176.23 ppm for carboxylic acid) to confirm backbone integrity .
  • LCMS : Verify molecular weight ([M−H]⁻ at m/z 284.2) .
  • Elemental analysis : Compare calculated (C 58.93%, H 8.13%, N 4.91%) with experimental values (C 59.07%, H 8.04%, N 5.02%) .
  • Melting point : Reported range 123–125°C .

Q. What safety protocols are essential for handling this compound?

  • Respiratory protection : Use NIOSH/CEN-approved respirators (e.g., P95/P1 for low exposure; OV/AG/P99 for high exposure) .
  • Skin/eye protection : Wear gloves, lab coats, and goggles. Avoid contact with strong acids/bases due to decomposition risks .
  • Storage : Keep away from oxidizers, food, and cosmetics. Store in a cool, dry environment with fire prevention measures .

Advanced Research Questions

Q. How can low yields in the Boc-protection step (Step 7) be optimized?

  • Reaction monitoring : Use in-situ FTIR to track Boc₂O consumption and adjust stoichiometry dynamically.
  • Solvent optimization : Test alternative polar aprotic solvents (e.g., THF/water mixtures) to improve Boc group transfer efficiency.
  • Catalysis : Explore DMAP or other nucleophilic catalysts to accelerate reaction rates .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

  • Contradiction analysis : Compare observed NMR shifts with computational predictions (e.g., DFT calculations). For example, δ 3.41 ppm (¹H NMR) corresponds to sp³-hybridized nitrogen-adjacent protons, which may vary with solvent polarity .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to confirm nitrogen environment assignments.
  • Cross-validation : Pair LCMS with high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

Q. What computational methods are suitable for predicting reactivity or stability under varying conditions?

  • Reactivity modeling : Employ density functional theory (DFT) to simulate hydrolysis or Boc-deprotection pathways under acidic/basic conditions.
  • Stability prediction : Use molecular dynamics (MD) to assess thermal stability (e.g., decomposition above 150°C) .
  • Solvent compatibility : Predict solubility parameters via COSMO-RS simulations to optimize reaction media .

Q. What strategies are recommended for assessing ecological or toxicological impacts?

  • Tiered testing : Begin with in vitro assays (e.g., Ames test for mutagenicity) due to limited toxicity data .
  • Aquatic toxicity modeling : Apply ECOSAR to estimate LC₅₀ values for fish/daphnia, given the compound’s logP (~2.5 predicted) .
  • Metabolite tracking : Use HPLC-MS/MS to identify degradation products in simulated environmental conditions (e.g., UV exposure, pH extremes) .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Yield12.1% overall (7 steps); Step 7: 38% yield
StabilityStable under inert conditions; avoid acids/bases
Analytical ValidationNMR (¹H/¹³C), LCMS, elemental analysis
Toxicity DataNot fully characterized; handle as hazardous
Computational ToolsDFT, MD, ECOSAR, COSMO-RS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.